molecular formula C8H17NOS B13361412 (3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol

(3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol

Cat. No.: B13361412
M. Wt: 175.29 g/mol
InChI Key: VESBWEHBAWUJHK-BQBZGAKWSA-N
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Description

(3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a tert-butylthio group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group on the pyrrolidine ring.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced through selective oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the tert-butylthio group.

    Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the tert-butylthio group may result in a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

(3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(tert-Butylthio)pyrrolidin-3-ol: The enantiomer of the compound, with similar structural features but different stereochemistry.

    4-(tert-Butylthio)pyrrolidine: Lacks the hydroxyl group at the 3-position.

    3-Hydroxy-4-(tert-butylthio)pyrrolidine: Similar structure but with different stereochemistry.

Uniqueness

(3S,4S)-4-(tert-Butylthio)pyrrolidin-3-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

(3S,4S)-4-tert-butylsulfanylpyrrolidin-3-ol

InChI

InChI=1S/C8H17NOS/c1-8(2,3)11-7-5-9-4-6(7)10/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m0/s1

InChI Key

VESBWEHBAWUJHK-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)S[C@H]1CNC[C@@H]1O

Canonical SMILES

CC(C)(C)SC1CNCC1O

Origin of Product

United States

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